

Spectroscopic Profile of 5-Nitro-2,1,3-benzothiadiazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Nitro-2,1,3-benzothiadiazole

Cat. No.: B175626

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of **5-Nitro-2,1,3-benzothiadiazole**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details expected nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, supported by generalized experimental protocols. The information presented is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Introduction

5-Nitro-2,1,3-benzothiadiazole ($C_6H_3N_3O_2S$, CAS No. 16252-88-3) is a derivative of the benzothiadiazole heterocyclic system. The presence of the nitro group, a strong electron-withdrawing moiety, significantly influences the electronic and, consequently, the spectroscopic properties of the parent molecule. Understanding its spectroscopic signature is fundamental for researchers working with this and related compounds.

Spectroscopic Data

While a complete set of experimentally-derived spectra for **5-Nitro-2,1,3-benzothiadiazole** is not readily available in the public domain, the following tables summarize the expected spectroscopic data based on the analysis of closely related compounds and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For **5-Nitro-2,1,3-benzothiadiazole**, the aromatic protons and carbons will exhibit characteristic chemical shifts due to the anisotropic effects of the aromatic system and the electronic influence of the nitro and thiadiazole groups.

Table 1: Predicted ^1H NMR Spectroscopic Data for **5-Nitro-2,1,3-benzothiadiazole**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-4	8.5 - 8.8	d	~2
H-6	8.2 - 8.5	dd	~9, 2
H-7	7.8 - 8.1	d	~9

Note: Predicted values are based on data from related nitroaromatic and benzothiadiazole compounds. The exact values may vary depending on the solvent and experimental conditions.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **5-Nitro-2,1,3-benzothiadiazole**

Carbon	Predicted Chemical Shift (δ , ppm)
C-4	120 - 125
C-5	145 - 150 (Nitro-substituted)
C-6	125 - 130
C-7	130 - 135
C-3a	150 - 155
C-7a	150 - 155

Note: The chemical shifts are predicted based on the expected electronic environment of each carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **5-Nitro-2,1,3-benzothiadiazole** will be dominated by absorptions from the nitro group and the benzothiadiazole core.

Table 3: Characteristic IR Absorption Bands for **5-Nitro-2,1,3-benzothiadiazole**

Functional Group	Characteristic Absorption (cm ⁻¹)	Intensity
Asymmetric NO ₂ Stretch	1520 - 1560	Strong
Symmetric NO ₂ Stretch	1345 - 1385	Strong
Aromatic C=C Stretch	1450 - 1600	Medium to Strong
C=N Stretch (Thiadiazole)	1600 - 1650	Medium
Aromatic C-H Stretch	3000 - 3100	Medium to Weak
C-H Bending (out-of-plane)	700 - 900	Strong

Note: These are typical ranges for the specified functional groups.[\[1\]](#)[\[2\]](#)

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum provides information about the electronic transitions within the molecule. The extended π -system of the benzothiadiazole ring, in conjugation with the nitro group, is expected to result in absorption maxima in the UV and possibly the visible region.

Table 4: Expected UV-Vis Absorption Data for **5-Nitro-2,1,3-benzothiadiazole**

Solvent	Expected λ_{max} (nm)	Molar Absorptivity (ϵ , $\text{M}^{-1}\text{cm}^{-1}$)
Methanol or Ethanol	250 - 280 and 320 - 380	To be determined experimentally
Chloroform or Dichloromethane	250 - 280 and 330 - 390	To be determined experimentally

Note: The position and intensity of the absorption maxima can be influenced by the solvent polarity.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

Objective: To acquire high-resolution ^1H and ^{13}C NMR spectra for structural confirmation.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of **5-Nitro-2,1,3-benzothiadiazole** in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- Data Acquisition: Acquire the spectra on a 400 MHz or higher field NMR spectrometer. For ^1H NMR, a standard pulse sequence is used. For ^{13}C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.
- Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

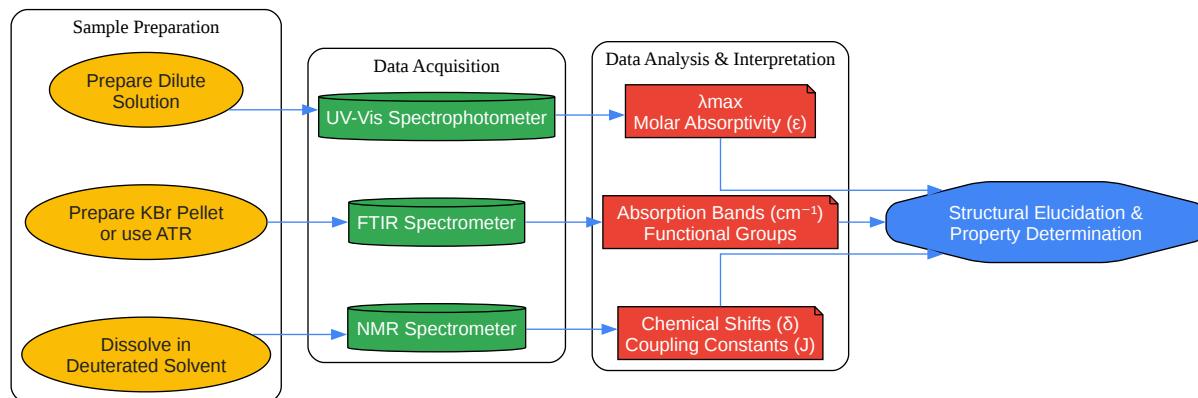
IR Spectroscopy

Objective: To identify the key functional groups in the molecule.

Methodology:

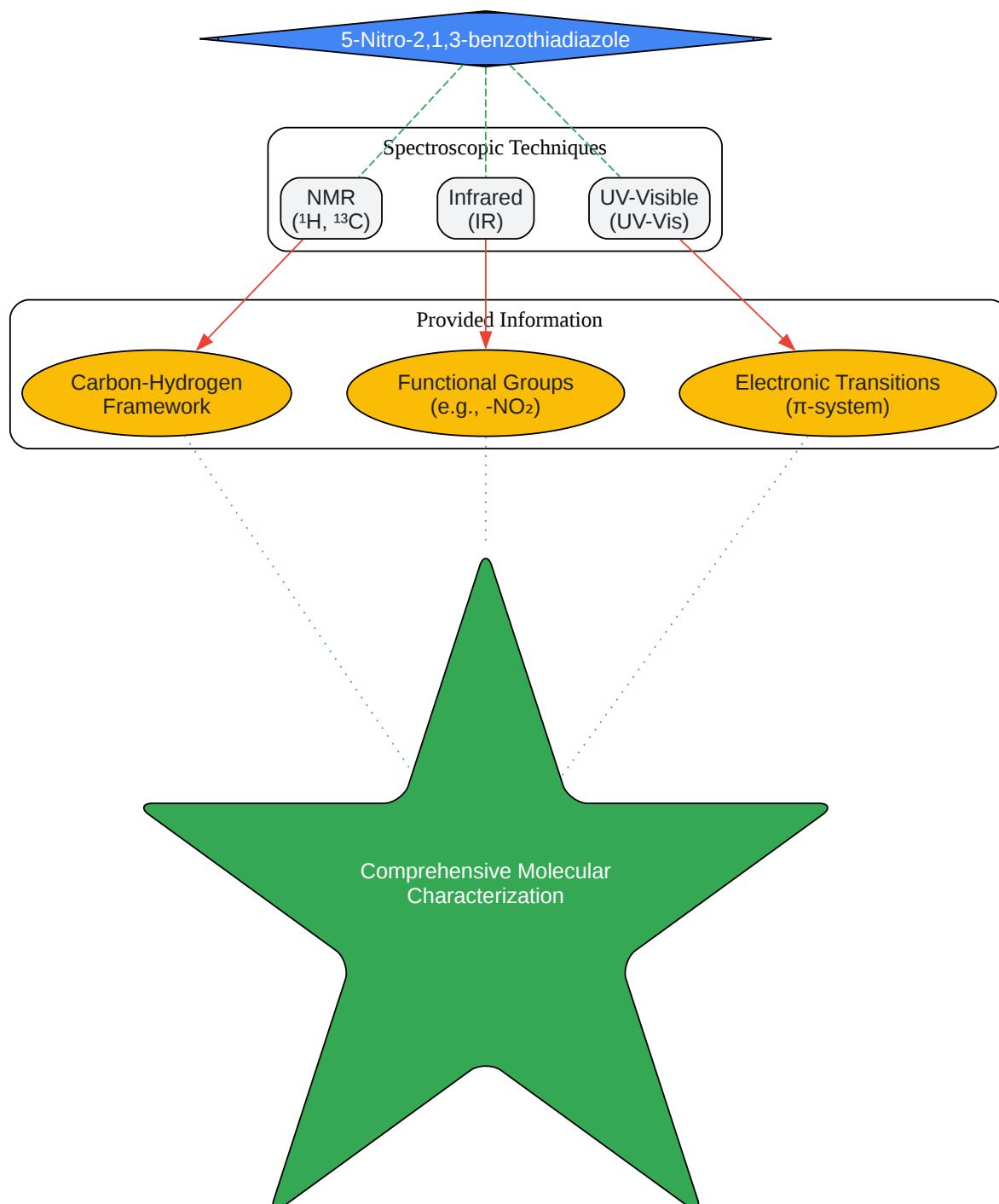
- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
- Data Acquisition: Record the spectrum using an FTIR spectrometer over a typical range of 4000-400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

UV-Vis Spectroscopy


Objective: To determine the electronic absorption properties of the molecule.

Methodology:

- Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic grade solvent (e.g., methanol, ethanol, or chloroform) of known concentration.
- Data Acquisition: Record the absorption spectrum over a wavelength range of 200-800 nm using a dual-beam UV-Vis spectrophotometer, with a cuvette containing the pure solvent as a reference.
- Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_{max}) and calculate the molar absorptivity (ϵ) using the Beer-Lambert law.


Visualizing the Workflow and Data Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the complementary nature of the different spectroscopic techniques.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

[Click to download full resolution via product page](#)

Caption: Interrelation of spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- To cite this document: BenchChem. [Spectroscopic Profile of 5-Nitro-2,1,3-benzothiadiazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b175626#spectroscopic-data-for-5-nitro-2-1-3-benzothiadiazole-nmr-ir-uv-vis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com